N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 477889-92-2
VCID: VC8119698
InChI: InChI=1S/C14H10F3IN2O/c1-8-6-11(18)7-19-12(8)20-13(21)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,19,20,21)
SMILES: CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I
Molecular Formula: C14H10F3IN2O
Molecular Weight: 406.14 g/mol

N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide

CAS No.: 477889-92-2

Cat. No.: VC8119698

Molecular Formula: C14H10F3IN2O

Molecular Weight: 406.14 g/mol

* For research use only. Not for human or veterinary use.

N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide - 477889-92-2

Specification

CAS No. 477889-92-2
Molecular Formula C14H10F3IN2O
Molecular Weight 406.14 g/mol
IUPAC Name N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H10F3IN2O/c1-8-6-11(18)7-19-12(8)20-13(21)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,19,20,21)
Standard InChI Key QPOQZKFTDJLGMC-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I
Canonical SMILES CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name, N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide, reflects its bipartite structure:

  • Pyridinyl subunit: A 3-methylpyridine ring iodinated at the 5-position.

  • Benzamide subunit: A 4-(trifluoromethyl)benzoyl group linked via an amide bond to the pyridine’s nitrogen.

The iodine atom introduces steric bulk and polarizability, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number477889-92-2
Molecular FormulaC14H10F3IN2O\text{C}_{14}\text{H}_{10}\text{F}_{3}\text{IN}_{2}\text{O}
Molecular Weight406.14 g/mol
SynonymsAKOS005086466; 2R-0690

Synthetic Routes and Methodological Considerations

Amide Coupling Strategies

The synthesis likely involves coupling 5-iodo-3-methylpyridin-2-amine with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. A representative protocol for analogous benzamides employs:

  • Activation: Benzoyl chloride generation via reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride.

  • Coupling: Mixing the acyl chloride with the pyridinylamine in dichloromethane and triethylamine .

Palladium-Catalyzed Modifications

Iodine’s presence enables further functionalization via cross-coupling reactions. For example, Suzuki-Miyaura coupling could replace iodine with aryl/heteroaryl groups using Pd(PPh3_3)4_4 and a boronic acid .

Table 2: Representative Reaction Conditions for Analogs

StepReagents/ConditionsYield
Amide formationEDC/HOBt, DIPEA, DMF, RT75–85%
Sonogashira couplingPdCl2_2, CuI, DIPEA, 80°C70–80%

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely low (<1 mg/mL) due to the trifluoromethyl and iodinated groups .

Thermal Stability

While experimental melting points are unreported, analogous halogenated benzamides exhibit mp ranges of 180–220°C, suggesting comparable thermal resilience .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No ADMET data exist for this compound. Priority studies should assess:

  • CYP450 inhibition potential: Via fluorometric assays.

  • Plasma protein binding: Equilibrium dialysis experiments.

Synthetic Scalability

Optimizing iodination steps and amide coupling yields will determine viability for large-scale production.

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